1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene
Description
The para positions of the benzene rings are substituted with a bromine atom and a bulky tert-butyl group, respectively. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or Wittig-type methodologies, as inferred from related compounds in the evidence .
The tert-butyl group enhances solubility in nonpolar solvents and stabilizes the molecule against oxidation, while the bromine atom serves as a reactive handle for further functionalization.
Properties
CAS No. |
660437-82-1 |
|---|---|
Molecular Formula |
C18H19Br |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19Br/c1-18(2,3)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h4-13H,1-3H3 |
InChI Key |
OTTIRPZICFBJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene typically involves the bromination of 4-[2-(4-tert-butylphenyl)ethenyl]benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Organic Synthesis
1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene serves as a key intermediate in the synthesis of various organic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. For instance, it can undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium, which are essential in preparing complex organic molecules .
Table 1: Common Reactions Involving 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Reactions with nucleophiles to form new compounds | Various aryl derivatives |
| Coupling Reactions | Used in cross-coupling reactions to form biaryls | Biaryl compounds |
| Borylation | Transition-metal-free borylation using bis-boronic acid | Aryl boronates |
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its ability to serve as a precursor for biologically active molecules. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties. For example, studies have highlighted its role in synthesizing phenolic compounds that show promise as therapeutic agents .
Case Study: Anti-Cancer Activity
A derivative synthesized from 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene demonstrated significant cytotoxic effects against cancer cell lines. This highlights the compound's potential as a scaffold for developing new anticancer drugs.
Materials Science
In materials science, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties. The presence of the bromine atom enhances the compound's photophysical characteristics, making it suitable for optoelectronic applications .
Table 2: Applications in Materials Science
| Application | Description |
|---|---|
| OLEDs | Used as a component in light-emitting layers |
| Conductive Polymers | Enhances conductivity when incorporated into polymers |
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system. This mechanism is crucial for understanding the reactivity and selectivity of the compound in various chemical transformations .
Comparison with Similar Compounds
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene
1-Bromo-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene (Stilbene 10)
- Structure : Nitro group replaces tert-butyl.
- Properties : The electron-withdrawing nitro group reduces electron density, altering reactivity and spectroscopic profiles.
1-Bromo-4-tert-butylbenzene
Key Observations :
- Palladium-based methods (e.g., oxidative coupling) generally yield >70% for stilbenes, whereas Wittig reactions may require optimization for sterically hindered substrates like tert-butyl derivatives .
- Ethynyl-linked compounds exhibit lower yields (e.g., 42% for 1-bromo-4-[(E)-1-hexen-1-yl]benzene) due to challenges in controlling alkyne reactivity .
Physicochemical Properties
Key Observations :
- Bulky tert-butyl groups lower melting points and enhance solubility in nonpolar media.
- Ethynyl bridges result in distinct ¹H NMR shifts (e.g., acetylenic protons absent due to symmetry) .
Biological Activity
1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene, an organic compound with the molecular formula CHBr, is characterized by its unique para-substitution pattern that includes a bromine atom and a bulky tert-butyl group. This structural configuration influences its chemical reactivity and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis.
The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 313.21 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 232.0 ± 9.0 °C |
| Melting Point | 13-16 °C |
| Flash Point | 97.2 ± 0.0 °C |
Biological Activity
Recent studies have highlighted the biological activities associated with compounds similar to 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene, particularly in terms of their potential as therapeutic agents.
Anticancer Activity
Research indicates that brominated compounds can exhibit significant anticancer properties. For instance, studies have shown that halogenated phenyl derivatives can induce apoptosis in various cancer cell lines, including prostate cancer and leukemia cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is thought to enhance the lipophilicity of these compounds, facilitating their penetration through bacterial membranes . For example, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus .
Case Studies
- Study on Anticancer Activity : A study evaluated a series of brominated phenyl compounds for their ability to induce apoptosis in cancer cells. The findings suggested that the introduction of bromine at specific positions enhanced the compounds' efficacy against cancer cell lines by promoting mitochondrial dysfunction and subsequent cell death .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of brominated phenyl derivatives, revealing that modifications to the tert-butyl group could significantly influence antibacterial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .
Synthesis and Applications
The synthesis of 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene can be achieved through several methods, including palladium-catalyzed cross-coupling reactions and other organic synthesis techniques. Its applications extend beyond biological research; it serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
